molecular formula C10H9F3O2 B1433053 2'-Methyl-4'-(trifluoromethoxy)acetophenone CAS No. 1373920-81-0

2'-Methyl-4'-(trifluoromethoxy)acetophenone

Cat. No.: B1433053
CAS No.: 1373920-81-0
M. Wt: 218.17 g/mol
InChI Key: SNQDEEQYOOZKCG-UHFFFAOYSA-N
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Description

2’-Methyl-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.18 g/mol It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to the acetophenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-4’-hydroxyacetophenone with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst . The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods for 2’-Methyl-4’-(trifluoromethoxy)acetophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-4’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Methyl-4’-(trifluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-4’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2’-Methoxy-4’-(trifluoromethoxy)acetophenone: Similar structure but with a methoxy group instead of a methyl group.

    4’-(Trifluoromethyl)acetophenone: Lacks the methyl group but contains the trifluoromethyl group.

    4’-(Trifluoromethoxy)acetophenone: Similar structure but without the methyl group.

Uniqueness

2’-Methyl-4’-(trifluoromethoxy)acetophenone is unique due to the presence of both the trifluoromethoxy and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-methyl-4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-5-8(15-10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQDEEQYOOZKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228438
Record name Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-81-0
Record name Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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